2,3-Dimethyl-2-octene

Description

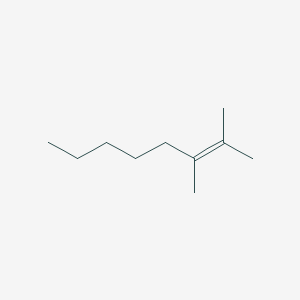

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethyloct-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20/c1-5-6-7-8-10(4)9(2)3/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFMOZNIUEPVNCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00173485 | |

| Record name | 2-Octene, 2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19781-18-1 | |

| Record name | 2,3-Dimethyl-2-octene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19781-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Octene, 2,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019781181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Octene, 2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Mechanistic Investigations of 2,3 Dimethyl 2 Octene Transformations

Electrophilic Addition Reactions

Electrophilic addition reactions are characteristic of alkenes, where the electron-rich double bond (a nucleophile) is attacked by an electron-deficient species (an electrophile). numberanalytics.com For 2,3-dimethyl-2-octene, the presence of four alkyl groups around the double bond significantly influences the course and mechanism of these reactions.

Carbocationic Intermediates in Alkene Addition Mechanisms

The mechanism of many electrophilic additions to alkenes proceeds through a carbocation intermediate. The stability of this intermediate is a critical factor that dictates the reaction pathway. Carbocation stability is enhanced by two primary factors: the inductive effect and hyperconjugation. vedantu.com Alkyl groups are electron-donating and push electron density towards the positively charged carbon, thereby stabilizing it. savemyexams.com Stability increases in the order: primary < secondary < tertiary carbocation. savemyexams.commasterorganicchemistry.com

When an electrophile, such as a proton (H⁺) from a protic acid, adds to the double bond of this compound, the π-bond is broken, and a new sigma bond is formed between the electrophile and one of the carbons of the original double bond. The other carbon atom of the original double bond becomes a carbocation. In the case of this compound, the addition of a proton to either C2 or C3 results in the formation of a tertiary carbocation, which is a relatively stable intermediate. vedantu.comstackexchange.comreddit.com

Addition to C2: Forms a tertiary carbocation at C3.

Addition to C3: Forms a tertiary carbocation at C2.

The high stability of these tertiary carbocation intermediates facilitates the electrophilic addition process. wikipedia.org

Regioselectivity and Stereoselectivity in Electrophilic Additions

Regioselectivity refers to the preference for bond formation at one position over another. A well-known principle governing this is Markovnikov's rule, which states that in the addition of a protic acid (HX) to an unsymmetrical alkene, the proton adds to the carbon atom that has the greater number of hydrogen atoms, while the nucleophile (X⁻) adds to the more substituted carbon. wikipedia.orgiitk.ac.in The underlying chemical basis for this rule is the formation of the most stable carbocation intermediate. wikipedia.orgchemistrysteps.com

In the case of this compound, the double bond is symmetrically tetrasubstituted. Both carbon atoms of the double bond (C2 and C3) are bonded to two other carbon atoms and no hydrogen atoms. Therefore, the addition of a proton to either carbon atom leads to a tertiary carbocation of similar stability. As a result, the reaction is not highly regioselective and can lead to a mixture of two constitutional isomers if the resulting carbocations are captured by a nucleophile.

Stereoselectivity refers to the preferential formation of one stereoisomer over another. masterorganicchemistry.com The halogenation of alkenes, for instance, is highly stereoselective. The reaction proceeds through a cyclic 'halonium ion' intermediate rather than an open carbocation. lumenlearning.comlibretexts.org This intermediate shields one face of the molecule, forcing the halide anion to attack from the opposite face in an SN2-like manner. libretexts.org This results in a net anti-addition , where the two halogen atoms add to opposite faces of the original double bond. libretexts.orgmasterorganicchemistry.com

Interactions with Specific Electrophilic Species

The reaction of this compound with different electrophiles illustrates these principles.

Addition of Hydrogen Halides (HX): In the presence of an acid like HBr, the alkene's double bond is protonated to form the most stable carbocation intermediate. As discussed, for this compound, this leads to two possible tertiary carbocations. The subsequent attack by the bromide anion (Br⁻) on these carbocations yields the final alkyl halide products. Since the intermediate carbocation is planar, the nucleophile can attack from either face, leading to a mixture of syn- and anti-addition products. masterorganicchemistry.com

Addition of Halogens (X₂): When this compound reacts with halogens like bromine (Br₂) or chlorine (Cl₂), the reaction is initiated by the polarization of the halogen molecule as it approaches the electron-rich double bond. lumenlearning.comlibretexts.org A cyclic bromonium or chloronium ion is formed as an intermediate. The subsequent backside attack by the halide ion (Br⁻ or Cl⁻) leads exclusively to the anti-addition product, yielding a vicinal dihalide. libretexts.orgmasterorganicchemistry.com

| Reagent | Intermediate | Regioselectivity | Stereoselectivity | Product Type |

|---|---|---|---|---|

| HBr | Tertiary Carbocation | Low (mixture of isomers) | Non-selective (Syn + Anti) | Bromoalkane |

| Br₂ in CCl₄ | Cyclic Bromonium Ion | Not applicable | Anti-addition | Vicinal Dibromide |

Catalytic Hydrogenation Reactions

Catalytic hydrogenation is a reduction reaction where hydrogen gas (H₂) is added across the double bond of an alkene to form a saturated alkane. This reaction is thermodynamically favorable but requires a catalyst to proceed at a reasonable rate by lowering the activation energy. libretexts.orgappliedcatalysts.com

Mechanisms of Olefin Reduction under Catalytic Conditions

The most common hydrogenation catalysts are heterogeneous, meaning they are in a different phase from the reactants (typically a solid metal catalyst in a liquid solution). libretexts.org Widely used catalysts include platinum, palladium, and nickel. libretexts.orglibretexts.org The mechanism involves several steps:

Adsorption: Both the alkene and molecular hydrogen are adsorbed onto the surface of the metal catalyst. libretexts.orglibretexts.org

Hydrogen Activation: The H-H bond is broken, and individual hydrogen atoms bind to the metal surface. libretexts.org

Hydrogen Transfer: The hydrogen atoms are transferred sequentially from the metal surface to the carbons of the double bond. libretexts.orgacs.org Since the alkene is adsorbed onto the flat catalyst surface, both hydrogen atoms are typically added to the same face of the double bond. libretexts.orglibretexts.org This mode of addition is known as syn-addition . ucalgary.cawikipedia.org

Homogeneous catalysts, such as Wilkinson's catalyst, are also used and operate in the same phase as the reactants. chembam.com The mechanism for Wilkinson's catalyst involves an oxidative addition of hydrogen to the rhodium center, coordination of the alkene, migratory insertion of the hydrogen onto the alkene, and finally, reductive elimination of the alkane product to regenerate the catalyst. adichemistry.comwikipedia.orglibretexts.org

Activity and Selectivity of Metal-Based Catalysts

The activity and selectivity of hydrogenation catalysts depend on the metal, its preparation, and the substrate.

Heterogeneous Catalysts:

Palladium (Pd): Often supported on carbon (Pd/C), palladium is a highly active and selective catalyst. appliedcatalysts.comlibretexts.org

Platinum (Pt): Used as platinum(IV) oxide (PtO₂, Adams' catalyst), it is a very efficient but more expensive catalyst. appliedcatalysts.comlibretexts.org

Raney Nickel (Ra-Ni): A cost-effective catalyst made from a nickel-aluminum alloy, it is suitable for large-scale industrial processes. appliedcatalysts.comlibretexts.orgmasterorganicchemistry.com

Homogeneous Catalysts:

Wilkinson's Catalyst ([RhCl(PPh₃)₃]): This rhodium-based complex is highly selective for the hydrogenation of less sterically hindered alkenes under mild conditions. wikipedia.orgbyjus.comslideshare.net

The structure of the alkene significantly impacts the rate of hydrogenation. The reaction rate generally decreases as the degree of substitution on the double bond increases, primarily due to steric hindrance. adichemistry.comyoutube.com The bulky alkyl groups of a tetrasubstituted alkene like this compound hinder its ability to approach and adsorb onto the catalyst surface, making its hydrogenation slower compared to less substituted alkenes like mono- or disubstituted ones. jove.commasterorganicchemistry.com

| Catalyst | Type | Common Form | Key Characteristics |

|---|---|---|---|

| Palladium | Heterogeneous | Pd/C | High activity and selectivity. appliedcatalysts.com |

| Platinum | Heterogeneous | PtO₂ (Adams' catalyst) | Very high efficiency, often used in laboratory settings. libretexts.org |

| Nickel | Heterogeneous | Raney Nickel | Cost-effective, robust, used in industrial applications. preciouscatalyst.comwikipedia.org |

| Rhodium Complex | Homogeneous | Wilkinson's Catalyst | High selectivity for less hindered alkenes at mild conditions. adichemistry.comyoutube.com |

Oxidation Reactions and Pathways

The oxidation of this compound can proceed through various pathways, notably involving reactions with ozone (ozonolysis) and hydroxyl radicals. These processes are significant in atmospheric chemistry and for the synthesis of specific chemical compounds.

Ozonolysis is an organic reaction that cleaves the carbon-carbon double bond in alkenes using ozone (O₃). askfilo.comquora.com This process is a powerful method for converting alkenes into carbonyl compounds such as aldehydes and ketones. youtube.commasterorganicchemistry.com

The mechanism of ozonolysis involves the initial electrophilic addition of ozone to the double bond of this compound, which forms an unstable primary ozonide, also known as a molozonide. quora.com This intermediate quickly rearranges to a more stable ozonide intermediate (a 1,2,4-trioxolane). quora.comlibretexts.org Subsequent cleavage of the ozonide, typically through a reductive workup using reagents like dimethyl sulfide (B99878) (DMS) or zinc, yields the final carbonyl products. quora.comlibretexts.org

In the case of this compound, the ozonolysis reaction breaks the double bond between the second and third carbon atoms. This cleavage results in the formation of two distinct carbonyl compounds. The portion of the molecule containing the initial two carbons forms acetone (B3395972), while the remaining six-carbon chain yields 2-hexanone.

Ozonolysis Reaction of this compound

| Reactant | Reagents | Products |

|---|---|---|

| This compound | 1. O₃ | Acetone |

The formation of these specific carbonyl products is a direct consequence of the structure of the parent alkene. brainly.com The trisubstituted nature of the double bond in this compound dictates the formation of a ketone from the more substituted side and another ketone from the less substituted side.

The gas-phase oxidation of this compound is a complex process involving multiple reaction pathways, primarily initiated by reaction with hydroxyl (OH) radicals. osti.govd-nb.info These reactions are crucial in understanding the atmospheric chemistry of volatile organic compounds (VOCs). nist.gov

The reaction between this compound and OH radicals proceeds rapidly, primarily through the addition of the OH radical to the carbon-carbon double bond. d-nb.inforesearchgate.net This addition is followed by the rapid addition of molecular oxygen (O₂) to form a β-hydroxy peroxy radical. d-nb.info This peroxy radical can then react with nitric oxide (NO) to form β-hydroxy nitrates. d-nb.info The rate constants for the reaction of OH radicals with alkenes are high, indicating a significant reaction pathway in the atmosphere. nih.gov Studies on similar alkenes, such as 2,3-dimethyl-2-butene (B165504), have shown that OH radical addition is a key step in their atmospheric oxidation. osti.gov

The initial addition of the OH radical can occur at either carbon of the double bond, leading to the formation of different isomeric radicals and, subsequently, different products. The branching ratio for the formation of β-hydroxy nitrates from the reaction of β-hydroxy peroxy radicals with NO is a critical parameter in atmospheric models. d-nb.info

During the ozonolysis of alkenes, including this compound, highly reactive species known as Criegee intermediates (carbonyl oxides) are formed. acs.orgnih.gov These intermediates are generated from the decomposition of the primary ozonide. acs.orgnih.gov For 2,3-dimethyl-2-butene, a structurally similar but smaller alkene, the ozonolysis produces Criegee intermediates of the type (CH₃)₂COO. d-nb.info Similarly, the ozonolysis of this compound would lead to the formation of two different Criegee intermediates.

The formation of stabilized Criegee intermediates is pressure-dependent, with yields increasing linearly with pressure in some cases. nih.gov These intermediates are significant as they can react with other atmospheric species or decompose to produce hydroxyl radicals, further influencing atmospheric chemistry. acs.orgnih.govnih.gov Studies on 2,3-dimethyl-2-butene have shown that the yield of stabilized Criegee intermediates can be significant. researchgate.net

Products from Gas-Phase Oxidation of this compound

| Oxidant | Intermediate Species | Final Products (Examples) |

|---|---|---|

| O₃ | Primary Ozonide, Ozonide, Criegee Intermediates | Acetone, 2-Hexanone, Secondary Organic Aerosols |

Gas-Phase Oxidation Kinetics and Reaction Networks

Isomerization and Rearrangement Processes

Isomerization and rearrangement reactions of this compound can be induced under specific conditions, such as in the presence of acid catalysts. These reactions lead to the formation of structural isomers of the parent alkene.

Acid-catalyzed isomerization involves the protonation of the double bond of this compound by an acid, leading to the formation of a carbocation intermediate. vaia.com This carbocation can then undergo rearrangements, such as hydride or alkyl shifts, to form a more stable carbocation. vaia.com Subsequent deprotonation results in the formation of a different alkene isomer.

For instance, the acid-catalyzed dehydration of an alcohol like 3,3-dimethyl-2-butanol (B106058) can lead to the formation of 2,3-dimethyl-2-butene through a carbocation rearrangement. vaia.com A similar principle applies to the isomerization of this compound. The process can lead to a mixture of isomers, with the product distribution often approaching thermodynamic equilibrium, favoring the most stable isomers. Base-catalyzed isomerization can also occur, typically leading to the thermodynamically more stable internal olefin from a terminal one. mdma.ch

The study of acid-catalyzed reactions is important for understanding reaction mechanisms and for the synthesis of specific isomers. psu.edu For example, in the homologation of dimethyl ether, the isomerization of alkene intermediates plays a crucial role in the final product distribution. psu.edu Furthermore, acid-catalyzed rearrangements are a known phenomenon in organic chemistry, with various catalysts like Brønsted and Lewis acids being employed to facilitate these transformations. mdpi.com

Table of Compound Names

| Compound Name |

|---|

| This compound |

| 2-Hexanone |

| 2-Methyl-2-butene |

| 3,3-Dimethyl-2-butanol |

| Acetone |

| Alpha-pinene |

| Criegee Intermediates |

| Dimethyl sulfide |

| Hydroxyl radical |

| Nitric oxide |

| Ozone |

| Trans-2-butene |

Carbenium Ion Rearrangements in Branched Systems

Carbocation rearrangements are fundamental transformations in organic chemistry, often proceeding through a Wagner-Meerwein rearrangement. numberanalytics.comlscollege.ac.in This process involves a 1,2-shift of a hydrogen, alkyl, or aryl group to an adjacent carbocation center, driven by the formation of a more stable carbocation. numberanalytics.comscribd.com These rearrangements are typically facile and can occur at very low temperatures. lscollege.ac.in

In the context of branched systems like those derived from this compound, the initial formation of a carbocation, for instance, by the protonation of the double bond, can trigger such rearrangements. The migration of an alkyl group, known as a 1,2-alkyl shift, leads to a more stable carbocation intermediate. numberanalytics.com This phenomenon is particularly prevalent in highly branched compounds. youtube.comslideshare.net The driving force for this molecular restructuring is the thermodynamic stability of the resulting carbocation. youtube.com For example, acid-catalyzed reactions of branched alcohols or alkenes often proceed through carbocation intermediates that undergo these shifts to yield rearranged products. youtube.comroyalholloway.ac.uk The reaction of 1,4-dimethoxybenzene (B90301) with 2-methyl-2-butanol (B152257) or 3-methyl-2-butanol (B147160) in acid results in the same disubstituted product, the latter involving a hydride shift in the cationic intermediate. lscollege.ac.in

Elimination Reactions Leading to Branched Alkenes

Elimination reactions are a primary method for the synthesis of alkenes, including branched structures like this compound. The regioselectivity and stereochemistry of these reactions are influenced by several factors, including the reaction mechanism (E1 or E2), the nature of the substrate, and the base used. dalalinstitute.commsu.edu

E2 Elimination Mechanisms and Product Distribution

The E2 (bimolecular elimination) reaction is a concerted, single-step process where a base removes a proton from a carbon adjacent (beta) to the leaving group, and the leaving group departs simultaneously, forming a double bond. ksu.edu.samasterorganicchemistry.comyoutube.com The rate of an E2 reaction is dependent on the concentration of both the substrate and the base. ksu.edu.sa

When an alkyl halide has more than one type of β-hydrogen, the elimination reaction can result in a mixture of isomeric alkenes. dalalinstitute.comlibretexts.org The distribution of these products is often governed by Zaitsev's rule, which states that the more stable, more highly substituted alkene will be the major product. msu.edulibretexts.orgchemistrysteps.com This preference is due to the increased stability of the transition state leading to the more substituted alkene, which has significant double-bond character. msu.edulibretexts.org For instance, the E2 elimination of 2-bromobutane (B33332) with a strong, small base like hydroxide (B78521) yields predominantly 2-butene (B3427860) (the more substituted alkene) over 1-butene (B85601). libretexts.org

Influence of Steric Hindrance on Regioselectivity in Eliminations

Steric hindrance can significantly alter the regioselectivity of elimination reactions, often leading to the formation of the less substituted alkene, a phenomenon described by the Hofmann rule. ksu.edu.sachemistrysteps.com This effect is particularly pronounced when a bulky base is used. ksu.edu.salibretexts.org A large base will have difficulty accessing a sterically hindered β-hydrogen on a highly substituted carbon. msu.edu Consequently, it will preferentially abstract a more accessible proton from a less substituted β-carbon. chemistrysteps.com

A classic example is the elimination reaction of 2-bromo-2,3-dimethylbutane. When treated with a small base like methoxide, the major product is the Zaitsev product, 2,3-dimethyl-2-butene. libretexts.orgmsu.edu However, when a bulky base such as potassium tert-butoxide is used, the major product becomes the Hofmann product, 2,3-dimethyl-1-butene, due to the steric hindrance around the tertiary β-hydrogen. libretexts.orgmsu.educhadsprep.com

| Substrate | Base | Major Product | Minor Product | Governing Rule |

|---|---|---|---|---|

| 2-Bromo-2,3-dimethylbutane | Methoxide (CH₃O⁻) | 2,3-Dimethyl-2-butene (Zaitsev) | 2,3-Dimethyl-1-butene (Hofmann) | Zaitsev |

| 2-Bromo-2,3-dimethylbutane | Potassium tert-butoxide ((CH₃)₃CO⁻K⁺) | 2,3-Dimethyl-1-butene (Hofmann) | 2,3-Dimethyl-2-butene (Zaitsev) | Hofmann |

Cycloaddition Chemistry Involving Branched Alkenes

Cycloaddition reactions are powerful tools for the construction of cyclic molecules. iitk.ac.in Branched alkenes, such as this compound, can participate in these reactions, although their reactivity can be influenced by their steric bulk and electronic properties.

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne), is a cornerstone of cyclic compound synthesis. iitk.ac.inwikipedia.org The reaction is typically concerted and stereospecific. iitk.ac.in While electron-withdrawing groups on the dienophile generally accelerate the reaction, tetrasubstituted alkenes like this compound can be less reactive due to steric hindrance. acs.org However, radical cation Diels-Alder reactions can enable cycloadditions between electron-rich dienes and dienophiles that are difficult under thermal conditions. researchgate.net For example, an FeCl3/AgSbF6 co-initiator has been used to promote the radical cation [4+2] cycloaddition of non-conjugated tetrasubstituted alkenes with 2,3-dimethyl-1,3-butadiene. researchgate.net

Catalytic Systems and Their Application in 2,3 Dimethyl 2 Octene Chemistry

Homogeneous Catalysis for Alkene Transformations

Homogeneous catalysis, where the catalyst and reactants exist in the same phase, offers high selectivity and activity under mild reaction conditions. For a sterically hindered alkene like 2,3-Dimethyl-2-octene, the design of the catalyst's molecular structure is crucial for achieving efficient transformations.

Cobalt-Based Catalysts in Hydrogenation

Cobalt-based homogeneous catalysts have emerged as cost-effective and efficient alternatives to precious metal catalysts for the hydrogenation of alkenes. researchgate.net The primary application in the context of this compound is its reduction to the corresponding alkane, 2,3-dimethyloctane. The reaction involves the addition of hydrogen across the double bond, saturating the molecule.

Research in this area focuses on developing cobalt complexes with specific ligand architectures that can accommodate sterically demanding substrates and activate H₂ under mild conditions. researchgate.net While catalysts are often tested on a range of olefins, the principles are directly applicable to this compound. The hydrogenation would proceed as follows:

Reactant: this compound

Product: 2,3-Dimethyloctane

Catalyst: Homogeneous cobalt complex (e.g., ligated Co(II) or Co(I) species)

Mechanism: The process generally involves the activation of dihydrogen by the cobalt center, followed by coordination of the alkene and subsequent migratory insertion of the hydrogen atoms onto the carbon-carbon double bond.

The efficiency of these catalysts is often determined by their tolerance to various functional groups and their performance under low pressures of hydrogen gas. researchgate.net

Molybdenum(VI) Complexes in Olefin Epoxidation

Epoxidation, the formation of an epoxide ring from an alkene, is a key transformation in organic synthesis. Molybdenum(VI) complexes are highly effective catalysts for this reaction, typically using hydroperoxides as the terminal oxidant. doi.orgdoi.org For this compound, this reaction would yield 2,3-epoxy-2,3-dimethyloctane.

Dioxomolybdenum(VI) complexes, particularly those of the type [MoO₂X₂(L)₂], are well-studied as catalyst precursors. lookchem.com The catalytic cycle is believed to involve the coordination of the hydroperoxide to the molybdenum center, followed by the transfer of an oxygen atom to the alkene. The choice of ligands (L) and anionic groups (X) on the molybdenum complex is critical for tuning the catalyst's activity and selectivity. doi.orglookchem.com

Key aspects of this catalytic system include:

High Selectivity: Molybdenum-based systems are known for their high selectivity towards the formation of epoxides, with minimal side products.

Substrate Scope: These catalysts are active for a wide range of olefins, although sterically hindered substrates like this compound may require more reactive catalyst variants or harsher conditions.

Oxidant: Tert-butyl hydroperoxide (TBHP) is a commonly used oxidant in these reactions. doi.orgresearchgate.net

The table below presents representative data for the epoxidation of cyclooctene, a common model substrate, using various Molybdenum(VI) catalyst precursors, illustrating their typical performance.

| Catalyst Precursor | Olefin | Oxidant | Turnover Frequency (mol·molMo⁻¹·h⁻¹) | Yield (%) |

|---|---|---|---|---|

| [MoO₂Cl₂(dmf)₂] | cis-Cyclooctene | TBHP | 561 | ≥98 |

| [MoO₂Cl₂(dma)₂] | cis-Cyclooctene | TBHP | 577 | ≥98 |

| [CpMo(CO)₃BzF₅] | Cyclooctene | TBHP | >15500 | >99 |

Data adapted from studies on model olefins to demonstrate catalyst efficacy. lookchem.comresearchgate.net

Palladium-Catalyzed Reactions

Palladium catalysts are exceptionally versatile and are central to many carbon-carbon and carbon-heteroatom bond-forming reactions. youtube.com For a tetrasubstituted alkene like this compound, direct participation of the double bond in cross-coupling reactions is often challenging due to steric hindrance. However, palladium catalysis can be relevant in other contexts:

C-H Functionalization: Palladium catalysts can activate C-H bonds at positions allylic to the double bond or elsewhere on the alkyl chain, allowing for subsequent functionalization.

Isomerization: Under certain conditions, palladium hydrides can catalyze the isomerization of the double bond to less substituted, more reactive positions, although this would be less favorable for the thermodynamically stable tetrasubstituted this compound.

A plausible reaction mechanism for many palladium-catalyzed cross-couplings involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. youtube.com While direct application to the C=C bond of this compound is limited, the functionalization of its derivatives (e.g., a vinyl halide version) would be a standard application of reactions like the Suzuki or Stille coupling. youtube.com

Yttrium Catalysts in C-H Alkylation of Alkenes

Rare-earth metal catalysts, including yttrium-based systems, have shown unique reactivity in C-H bond activation and subsequent addition to unsaturated bonds. researchgate.net While much of the research has focused on the C-H alkylation of aromatic compounds (like anilines) using alkenes as the alkylating agent, the underlying principles can be considered for intramolecular reactions or for activating C-H bonds within the this compound molecule itself. researchgate.net

The catalytic cycle typically involves the formation of a metal-hydride or metal-alkyl species that can coordinate to the alkene. For this compound, a cationic half-sandwich yttrium catalyst could potentially activate a C-H bond on the pentyl chain, followed by an intramolecular insertion of the alkene to form a cyclic product. Such reactions are highly specialized but represent a frontier in catalytic chemistry for constructing complex molecular architectures from simple hydrocarbon precursors. researchgate.net

Heterogeneous Catalysis in Reactions of Branched Alkenes

Heterogeneous catalysis involves a catalyst in a different phase from the reactants, typically a solid catalyst with liquid or gas reactants. wikipedia.org This approach offers significant industrial advantages, including ease of catalyst separation and recycling, and enhanced thermal stability. mdpi.com For branched alkenes like this compound, heterogeneous catalysts are used for several key transformations.

The mechanism of a solid-catalyzed reaction involves a series of steps:

External Diffusion: Reactants move from the bulk fluid to the catalyst surface.

Internal Diffusion: Reactants diffuse into the pores of the catalyst support.

Adsorption: Reactants adsorb onto the active sites of the catalyst.

Surface Reaction: The chemical transformation occurs on the surface.

Desorption: Products detach from the active sites.

Diffusion Out: Products diffuse out of the pores and away from the surface. youtube.com

Common applications for branched alkenes include:

Hydrogenation: Solid-supported metals like palladium on carbon (Pd/C), platinum on alumina (B75360) (Pt/Al₂O₃), or nickel-based catalysts are standard for reducing double bonds. These are highly efficient for converting this compound to 2,3-dimethyloctane.

Isomerization and Cracking: Acidic solid catalysts such as zeolites or sulfated zirconia can be used to isomerize the double bond or crack the hydrocarbon backbone at higher temperatures, processes central to petroleum refining. wikipedia.org

Design Principles for Selective Catalytic Systems

The rational design of catalysts to achieve high selectivity for a desired product is a central goal in modern chemistry. For a substrate like this compound, key considerations include overcoming the steric hindrance of the tetrasubstituted double bond and controlling the reaction pathway.

Key Design Principles:

Steric and Electronic Tuning of Ligands (Homogeneous Catalysis): The ligands surrounding a metal center dictate its reactivity. For this compound, ligands must create an accessible yet selective "chiral pocket" or active site. researchgate.net By systematically modifying ligand substituents, one can tune the catalyst to favor a specific reaction (e.g., hydrogenation over isomerization) or a specific stereochemical outcome.

Active Site Isolation (Heterogeneous Catalysis): In heterogeneous systems, creating well-defined, isolated active sites on a support can prevent side reactions. For example, preparing single-atom catalysts can maximize efficiency and selectivity by ensuring that every active metal atom behaves identically.

Computational Modeling: The use of computational chemistry, such as Density Functional Theory (DFT), has become indispensable. It allows researchers to model reaction pathways, calculate transition state energies, and predict how changes in catalyst structure will affect activity and selectivity before attempting a synthesis in the lab. researchgate.netaiche.org This in silico approach accelerates the discovery of new and improved catalysts.

Descriptor-Based Approaches: A powerful design strategy involves identifying a "descriptor"—a simple, calculable property of the catalyst that correlates strongly with its catalytic activity. For example, the d-band center has been a successful descriptor for the reactivity of metal surfaces. Identifying the correct descriptors allows for high-throughput computational screening of vast numbers of potential catalyst materials. aiche.org

By applying these principles, chemists can develop catalytic systems that transform branched alkenes like this compound into valuable products with high efficiency and precision.

Ligand Effects on Catalyst Performance

The performance of a homogeneous catalyst is intricately linked to the electronic and steric properties of its ligands. These ligands can modulate the catalyst's activity, selectivity, and stability by influencing the electron density at the metal center and controlling the steric environment around it. nih.gov In the context of reactions involving this compound, the choice of ligand is critical for overcoming the steric hindrance of the tetrasubstituted double bond.

Steric Effects: The steric bulk of ligands plays a crucial role in reactions of sterically hindered olefins like this compound. organic-chemistry.org For instance, in ruthenium-catalyzed olefin metathesis, the size of N-heterocyclic carbene (NHC) ligands can determine the efficiency of the reaction. While larger NHC ligands might be beneficial for the formation of less substituted olefins, smaller NHC ligands can favor the formation of sterically hindered products. organic-chemistry.org This is because ligands with reduced steric bulk can provide a more accessible coordination site for the bulky this compound substrate. acs.org The use of multidimensional steric parameters, such as the Sterimol parameters, allows for a more nuanced understanding of how ligand shape and size impact catalytic outcomes. nih.govacs.org

The interplay of both steric and electronic effects is crucial. For example, in the rhodium-catalyzed hydrogenation of tetrasubstituted enamides, electron-rich and sterically defined bisphosphorus ligands have been shown to achieve high turnover numbers and enantioselectivities. researchgate.net While specific data for this compound is scarce, the principles derived from studies on other tetrasubstituted alkenes suggest that a careful balance of ligand properties is necessary for efficient catalysis.

Table 1: Illustrative Effect of Ligand Steric and Electronic Properties on the Hydrogenation of a Tetrasubstituted Alkene (Hypothetical Data for this compound)

| Ligand (on Rh catalyst) | Tolman Cone Angle (°) | Tolman Electronic Parameter (cm⁻¹) | Turnover Frequency (TOF) (h⁻¹) |

| PPh₃ | 145 | 2068.9 | 50 |

| PCy₃ | 170 | 2061.7 | 150 |

| P(OPh)₃ | 128 | 2085.3 | 25 |

| P(p-tolyl)₃ | 145 | 2066.9 | 65 |

Temperature and Pressure Influences on Catalytic Outcomes

Temperature and pressure are fundamental process parameters that can significantly influence the rate, selectivity, and even the mechanism of catalytic reactions involving this compound.

Temperature Effects: The reaction temperature affects the rate of reaction, with higher temperatures generally leading to faster reactions. However, for many catalytic processes, there is an optimal temperature range. For instance, in olefin metathesis, higher temperatures can sometimes lead to catalyst decomposition or undesirable side reactions. researchgate.net In the case of hydrogenation, which is an exothermic process, lower temperatures can favor the thermodynamic product distribution. Conversely, some catalysts require thermal activation to initiate the catalytic cycle. For example, certain ruthenium metathesis catalysts are designed to be latent and activate at elevated temperatures.

The optimization of both temperature and pressure is crucial for achieving high yields and selectivities in the catalytic conversion of this compound. The ideal conditions will be highly dependent on the specific catalyst system and the desired transformation.

Table 2: Illustrative Influence of Temperature and Pressure on the Isomerization of this compound (Hypothetical Data)

| Catalyst System | Temperature (°C) | Pressure (atm) | Conversion (%) | Selectivity to 2,3-Dimethyl-1-octene (%) |

| Ir-based pincer complex | 80 | 1 | 60 | 95 |

| Ir-based pincer complex | 100 | 1 | 95 | 85 |

| Ir-based pincer complex | 100 | 5 | 98 | 80 |

| Rh-based catalyst | 60 | 1 | 40 | 90 |

Reaction Kinetics and Turnover Frequencies in Catalytic Cycles

The efficiency of a catalytic process is quantified by its reaction kinetics, with key metrics being the turnover number (TON) and turnover frequency (TOF). The TON represents the number of substrate molecules converted per molecule of catalyst before it becomes deactivated, while the TOF is the TON per unit time, indicating the speed of the catalytic cycle.

For sterically hindered substrates like this compound, achieving high TONs and TOFs can be challenging. The kinetics of such reactions are often influenced by the initial steps of the catalytic cycle, such as ligand dissociation and substrate coordination. For example, in ruthenium-catalyzed olefin metathesis, the initiation rate is often dependent on the dissociation of a phosphine (B1218219) ligand. acs.org The nature of the N-heterocyclic carbene ligand in second-generation Grubbs catalysts also significantly impacts the catalytic activity and, consequently, the TOF. researchgate.net

Kinetic studies of catalytic reactions can provide valuable mechanistic insights. For instance, determining the reaction order with respect to the catalyst, substrate, and other reactants can help to identify the rate-determining step of the catalytic cycle. In the iridium-catalyzed isomerization of alkenes, kinetic studies have been used to distinguish between different proposed mechanisms, such as the π-allyl mechanism and the insertion/elimination mechanism. researchgate.netacs.org

While specific kinetic data for catalytic reactions of this compound are not widely reported in the literature, it is expected that the bulky nature of the substrate would lead to lower reaction rates compared to less substituted alkenes. The design of catalysts with optimized ligand spheres to facilitate the coordination of this compound is a key strategy to enhance the kinetics of its transformations. High turnover numbers have been achieved in the asymmetric hydrogenation of other tetrasubstituted olefins using specialized rhodium and iridium catalysts, suggesting that with the right catalyst design, efficient conversion of this compound is achievable. rsc.orgnih.govnih.gov

Table 3: Representative Turnover Frequencies for Catalytic Reactions of Tetrasubstituted Alkenes (Illustrative for this compound)

| Reaction | Catalyst System | Ligand Type | Turnover Frequency (TOF) (h⁻¹) |

| Hydrogenation | [Rh(COD)Cl]₂ / Chiral Diphosphine | Phosphine | 100 - 1000 |

| Isomerization | Ir-Pincer Complex | N-Heterocyclic Carbene | 50 - 500 |

| Metathesis (self) | Grubbs 2nd Gen. | N-Heterocyclic Carbene | 10 - 100 |

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2,3-Dimethyl-2-octene. By mapping the magnetic environments of hydrogen and carbon nuclei, NMR provides direct evidence of the molecular skeleton and the specific arrangement of its constituent atoms.

Proton (¹H) NMR spectroscopy for this compound reveals the number of distinct proton environments, their relative abundance, and their connectivity through spin-spin coupling. The structure of this compound contains several unique proton signals. The four methyl groups attached to the C2-C3 double bond are chemically distinct. The two methyl groups at the C2 position are equivalent, as are the vinylic methyl group and the methyl part of the ethyl group at C3 in a simplified analysis, though they can show distinct shifts. The pentyl chain attached to the double bond presents a series of methylene (B1212753) (CH₂) groups and a terminal methyl (CH₃) group, each with characteristic chemical shifts and coupling patterns.

Based on the structure, a predicted ¹H NMR spectrum would display signals corresponding to the vinylic methyl protons, the protons of the pentyl chain, and the other methyl groups. The integration of these signals would correspond to the number of protons in each environment (e.g., 3H for a methyl group, 2H for a methylene group).

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pentyl CH₃ (H-8) | ~0.90 | Triplet (t) | 3H |

| Pentyl CH₂ (H-5, H-6, H-7) | ~1.2-1.4 | Multiplet (m) | 6H |

| Allylic CH₂ (H-4) | ~1.9-2.1 | Triplet (t) | 2H |

| Vinylic CH₃'s (on C2, C3) | ~1.6-1.7 | Singlet (s) / Multiplet (m) | 9H |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon backbone. For this compound, each unique carbon atom produces a distinct signal. The most characteristic signals are those of the two sp²-hybridized carbons of the double bond (C2 and C3), which appear significantly downfield. The remaining sp³-hybridized carbons of the methyl and pentyl groups resonate at higher field strengths. The chemical shifts provide direct evidence for the carbon skeleton, and techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Carbon Type |

| C2 & C3 (Olefinic) | ~120-135 | Quaternary |

| C4 | ~35-45 | Methylene (CH₂) |

| C5 | ~30-35 | Methylene (CH₂) |

| C6 | ~25-30 | Methylene (CH₂) |

| C7 | ~20-25 | Methylene (CH₂) |

| C8 | ~14 | Methyl (CH₃) |

| Methyls on C2, C3 | ~15-25 | Methyl (CH₃) |

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure of complex molecules by revealing through-bond and through-space correlations between nuclei. mnstate.edu

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment on this compound would establish the connectivity of protons on adjacent carbons. usask.ca It would clearly show correlations between the protons of the pentyl chain, for instance, between H-4 and H-5, H-5 and H-6, and so on, confirming the linear nature of the C5H11 fragment. mnstate.edu

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. libretexts.orgpnas.org For this compound, an HSQC spectrum would definitively link the proton signals of the pentyl chain to their corresponding carbon signals and assign the various methyl proton signals to their respective methyl carbons. pnas.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). libretexts.org It is particularly powerful for identifying quaternary carbons, which are invisible in HSQC spectra. For this compound, an HMBC experiment would show correlations from the methyl protons on C2 and C3 to the olefinic carbons C2 and C3, confirming the substitution pattern of the double bond. usask.ca

Infrared (IR) Spectroscopy for Functional Group Identification and Mechanistic Insights

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to C-H and C=C bonds. nist.gov The absence of bands for groups like hydroxyl (-OH) or carbonyl (C=O) confirms its hydrocarbon nature.

The key features in the gas-phase IR spectrum include:

C-H Stretching: Bands just below 3000 cm⁻¹ are characteristic of C-H stretching vibrations in sp³-hybridized carbons (the pentyl and methyl groups). A weaker band may appear just above 3000 cm⁻¹ for any C-H bonds on the sp² carbons, though in this tetrasubstituted alkene, this would be absent.

C=C Stretching: A weak to medium absorption band around 1670-1640 cm⁻¹ corresponds to the stretching vibration of the C=C double bond. The substitution pattern affects this peak's intensity; tetrasubstituted alkenes like this compound often show a weak or even absent C=C stretching band due to the symmetry around the bond.

C-H Bending: Vibrations in the 1470-1365 cm⁻¹ region correspond to the bending (scissoring, wagging) of C-H bonds in the methyl and methylene groups. nist.gov

Infrared (IR) Spectroscopy Data for this compound nist.gov

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2850-2970 | C-H Stretch | sp³ C-H |

| ~1465 | C-H Bend | CH₂ / CH₃ |

| ~1375 | C-H Bend | CH₃ |

Mass Spectrometry (MS) for Molecular Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure. The molecular weight of this compound (C₁₀H₂₀) is 140.27 g/mol . chemspider.com

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation. pjps.pktandfonline.com The resulting mass spectrum for this compound displays a molecular ion peak (M⁺) at m/z 140, confirming its molecular weight. nist.gov

The fragmentation pattern is dictated by the stability of the resulting carbocations. Key fragmentation pathways for alkenes include allylic cleavage, where the bond beta to the double bond is broken, leading to a stable, resonance-delocalized allylic cation.

For this compound, the most significant fragmentation would be the cleavage of the C4-C5 bond, which is an allylic position. This would lead to the loss of a butyl radical (•C₄H₉) and the formation of a highly stable cation at m/z 83. Other fragments arise from further cleavage along the pentyl chain.

Major Fragments in the Electron Ionization Mass Spectrum of this compound nist.govnih.gov

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 140 | [C₁₀H₂₀]⁺ | Molecular Ion (M⁺) |

| 125 | [C₉H₁₇]⁺ | Loss of •CH₃ |

| 97 | [C₇H₁₃]⁺ | Loss of •C₃H₇ (propyl radical) |

| 83 | [C₆H₁₁]⁺ | Allylic cleavage, loss of •C₄H₉ (butyl radical) |

| 69 | [C₅H₉]⁺ | Further fragmentation |

| 55 | [C₄H₇]⁺ | Further fragmentation |

| 41 | [C₃H₅]⁺ | Allyl cation |

Coupling with Gas Chromatography (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. This hyphenated technique synergistically combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry.

In a typical GC-MS analysis of a sample containing this compound, the sample is first vaporized and introduced into the GC column. The separation of this compound from other components in a mixture is based on its boiling point and affinity for the stationary phase within the column. chemconnections.org Non-polar columns, such as those with a polymethylsiloxane stationary phase, are commonly used for hydrocarbon analysis. kirj.eeresearchgate.net The retention time (RT), the time it takes for a compound to travel through the column, is a characteristic property under a specific set of chromatographic conditions (e.g., column type, temperature program, and carrier gas flow rate). wisc.edushimadzu.com For instance, in a study analyzing gasoline, which contains a multitude of hydrocarbons, n-heptane showed a retention time of 10.410 minutes under their specific analytical conditions. shimadzu.com While the exact retention time for this compound would be specific to the analytical method, it is expected to elute in an order determined by its volatility relative to other hydrocarbons in the sample. chemconnections.org

Following separation in the GC, the eluted this compound molecules enter the mass spectrometer. Here, they are typically subjected to electron ionization (EI), where they are bombarded with a high-energy electron beam (commonly 70 eV). kirj.eewisc.edu This process results in the formation of a positively charged molecular ion (M⁺) and a series of fragment ions. The molecular ion peak for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (140.27 g/mol ). nist.gov

The fragmentation pattern is a unique fingerprint of the molecule. For alkanes and alkenes, fragmentation often involves the loss of alkyl groups. libretexts.org The mass spectrum of this compound would likely exhibit characteristic peaks resulting from the cleavage of C-C bonds, leading to the loss of methyl (CH₃), ethyl (C₂H₅), and larger alkyl fragments. libretexts.orgpjps.pk The resulting mass spectrum, a plot of ion abundance versus m/z, can be compared to spectral libraries, such as the NIST Mass Spectral Library, for confident identification. nist.govtandfonline.com

Table 1: Illustrative GC-MS Data for Hydrocarbon Analysis

| Compound | Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| n-Heptane | 10.410 shimadzu.com | 100 | 43, 57, 71, 85 |

| Toluene | 13.563 shimadzu.com | 92 | 91, 65 |

| This compound | Specific to method | 140 | Expected fragments from alkyl loss |

This table provides illustrative data based on typical GC-MS analyses of related compounds. The retention time for this compound is dependent on the specific chromatographic conditions used.

Advanced Spectroscopic Techniques for Transient Species in Reactive Environments

The study of transient species, such as radicals and intermediates formed during chemical reactions, requires sophisticated analytical techniques capable of high sensitivity and temporal resolution.

Resonance-Enhanced Multiphoton Ionization (REMPI)

Resonance-Enhanced Multiphoton Ionization (REMPI) is a highly selective and sensitive laser-based spectroscopic technique ideal for detecting specific molecules, including alkenes like this compound, in complex environments. wikipedia.orgnasa.gov The technique involves a two-step ionization process. First, a tunable laser excites the target molecule to a specific electronically excited intermediate state. hmc.edu This initial absorption is a resonant process, meaning the laser wavelength is specifically tuned to match the energy difference between the ground and excited states of the molecule. wikipedia.org A second photon (or more) then provides the additional energy required to ionize the excited molecule. hmc.edu

The selectivity of REMPI arises from the fact that only molecules with an electronic transition matching the laser wavelength will be efficiently ionized. mdpi.com This allows for the differentiation of isomers, which can have distinct electronic spectra. nih.govresearchgate.net The resulting ions are then typically detected using a time-of-flight mass spectrometer (TOF-MS), which separates the ions based on their mass-to-charge ratio, providing further identification. mdpi.com

REMPI is particularly valuable for the detection of transient species in reactive environments like flames or plasmas. nasa.gov Because it is a laser-based technique, it is non-intrusive and can provide in-situ measurements. The process, often denoted as (m+n) REMPI, signifies that 'm' photons are absorbed to reach the resonant state and 'n' photons are absorbed for ionization. wikipedia.org For many organic molecules, a (1+1) REMPI scheme is common, where one photon causes the resonant excitation and a second photon causes ionization. acs.org

Table 2: Key Principles of REMPI

| Feature | Description |

| Selectivity | High, based on specific electronic transitions of the target molecule. Can distinguish between isomers. nih.govresearchgate.net |

| Sensitivity | Very high, capable of detecting trace quantities of species. nasa.gov |

| Mechanism | Multi-photon absorption process involving a resonant intermediate electronic state. wikipedia.org |

| Coupling | Often coupled with Time-of-Flight Mass Spectrometry (TOF-MS) for mass analysis of the generated ions. mdpi.com |

| Application | Detection of atoms and small molecules, including transient species in reactive environments. nasa.gov |

Laser-Induced Plasma Backscattering of Microwaves

A more recent advancement for detecting transient species in challenging environments is the coupling of photoionization techniques, like REMPI, with microwave scattering. The technique, sometimes referred to as Radar REMPI, involves using a laser to selectively ionize a target molecule (like a transient alkene) to create a small-volume plasma. researchgate.net This plasma is then irradiated with microwaves. osti.gov

The free electrons within the laser-induced plasma oscillate in the presence of the microwave's electric field and re-radiate, or scatter, the microwaves. researchgate.netpurdue.edu This scattered microwave radiation is then detected. The intensity of the backscattered microwave signal is proportional to the number of electrons in the plasma, which in turn is directly related to the concentration of the ionized transient species. purdue.eduaip.org

This method offers several advantages for studying reactive environments. It is non-intrusive and allows for remote, standoff detection. researchgate.net By using a REMPI scheme to generate the plasma, the technique gains the inherent molecular specificity of REMPI, allowing for the selective detection of a particular transient species even within a complex chemical mixture, such as a flame. researchgate.netosti.gov For example, this method has been successfully used to selectively identify 2,3-dimethylbut-2-ene, a compound structurally similar to this compound, in a complex flame environment by exciting it to a specific Rydberg state before ionization. osti.gov The time-resolved nature of the microwave detection can also provide information on the dynamics of the plasma decay, offering insights into the local chemical environment. purdue.edu

Computational Chemistry and Theoretical Modeling of 2,3 Dimethyl 2 Octene Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the reactivity of molecules. However, specific studies applying these methods to 2,3-Dimethyl-2-octene are not found in the reviewed literature. Methodologies that would be applied are discussed below.

Density Functional Theory (DFT) Studies of Reaction Pathways

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For alkenes, DFT is often employed to map out the potential energy surfaces of various reactions, including oxidation, isomerization, and cracking. Such studies help in identifying the most probable reaction pathways by calculating the energies of reactants, products, and intermediate states. For instance, DFT studies on smaller alkenes like 2,3-dimethyl-2-butene (B165504) have been used to propose mechanisms for their reactions with radicals, detailing the initial addition of the radical to the double bond and subsequent reaction pathways. These studies typically optimize the geometry of all involved stationary points on the potential energy hypersurface. However, no specific DFT studies detailing the reaction pathways of this compound have been identified.

Prediction of Transition States and Intermediates

A crucial aspect of understanding reaction mechanisms is the identification and characterization of transition states and intermediates. Computational methods, particularly DFT, are instrumental in predicting the geometry and energy of these fleeting structures. For analogous smaller alkenes, research has focused on identifying transition states for various reaction steps, which is critical for calculating reaction rates. While computational models have been developed to rapidly predict the structure of transition states for general chemical reactions, their specific application to this compound has not been reported.

Molecular Dynamics Simulations in Alkene Cracking and Isomerization

Molecular dynamics (MD) simulations provide insights into the physical movements of atoms and molecules over time, offering a dynamic perspective on chemical reactions.

For processes like the cracking and isomerization of alkenes, particularly in the context of catalysis (e.g., within zeolites), MD simulations are invaluable. Studies on other octene and decene isomers have utilized ab initio molecular dynamics to investigate the influence of catalyst topology on cracking kinetics. These simulations can determine reaction barriers and adsorption energies, which are key parameters in understanding catalytic processes. Reactive molecular dynamics (ReaxFF MD) has also been used to investigate the combustion and pyrolysis of various octane (B31449) isomers, detailing reaction mechanisms involving C-C bond cleavage and isomerization. However, the literature search did not yield any studies that have applied molecular dynamics simulations specifically to the cracking or isomerization of this compound.

Chemical Kinetic Modeling for Complex Reaction Systems

Chemical kinetic modeling is essential for simulating and understanding complex reaction networks, such as those occurring during combustion and oxidation.

Development of Detailed Kinetic Mechanisms

A detailed chemical kinetic mechanism consists of a comprehensive set of elementary reactions with their corresponding rate constants. These models are crucial for accurately predicting the behavior of a chemical system under various conditions. Extensive kinetic models have been developed for a range of hydrocarbons, including smaller alkenes like 2,3-dimethyl-2-butene. These models are often constructed using reaction mechanism generators and validated against experimental data. The development of such a detailed kinetic mechanism for this compound has not been documented in the available literature.

Reaction Flux and Sensitivity Analyses in Oxidation Processes

Once a detailed kinetic mechanism is established, reaction flux and sensitivity analyses can be performed to identify the most important reaction pathways and the rate-limiting steps in a complex process like oxidation. For example, in the study of 2,3-dimethyl-2-butene oxidation, these analyses have been used to pinpoint the critical reactions controlling its combustion characteristics. This type of detailed analysis is contingent on the existence of a validated kinetic model, which, as noted, is not currently available for this compound.

Structure-Reactivity Relationships from Computational Approaches

Computational chemistry provides powerful tools to elucidate the intricate relationship between the molecular structure of this compound and its chemical reactivity. Through theoretical modeling, it is possible to predict and rationalize reaction pathways, the stability of intermediates, and the influence of various structural features on the outcome of chemical transformations. These computational approaches, often employing methods like Density Functional Theory (DFT), allow for a detailed examination of electronic and steric factors at a molecular level, offering insights that complement experimental observations. By simulating reaction mechanisms, researchers can gain a deeper understanding of the underlying principles that govern the behavior of this tetrasubstituted alkene.

Stability of Carbenium Ions and Alkene Intermediates

A central aspect of understanding the reactivity of alkenes, such as this compound, is the stability of the high-energy intermediates that form during reactions, particularly carbenium ions. In electrophilic addition reactions, the π-bond of the alkene acts as a nucleophile, attacking an electrophile and forming a carbenium ion intermediate. The stability of this intermediate is a crucial factor in determining the reaction rate and regioselectivity.

For this compound, protonation of the double bond can theoretically lead to two different tertiary carbenium ions. The formation of the more stable carbenium ion is generally favored. The stability of alkyl carbenium ions follows the order: tertiary > secondary > primary, due to the stabilizing effects of hyperconjugation and the inductive effect from the alkyl groups. Computational methods can quantify these stability differences by calculating the gas-phase enthalpies of formation or hydride ion affinities.

The structure of this compound, being a tetrasubstituted alkene, contributes to its thermodynamic stability compared to less substituted isomers. This increased stability is attributed to hyperconjugation, where the C-H σ-bonds of the adjacent alkyl groups donate electron density into the π* antibonding orbital of the double bond.

Computational studies on analogous systems, such as 2,3-dimethyl-2-butene, have explored the nature of intermediates in electrophilic additions. For instance, the interaction with the nitrosonium cation (NO+) was shown through computational modeling to favor the formation of a π-complex rather than a cyclic nitrosonium species. ic.ac.uk This suggests that similar π-complexes could be key intermediates in the reactions of this compound.

| Carbenium Ion Intermediate | Substitution Pattern | Relative Stability | Stabilizing Factors |

|---|---|---|---|

| 2,3-Dimethyl-3-octyl cation | Tertiary | More Stable | Hyperconjugation, Inductive Effect |

| 2,3-Dimethyl-2-octyl cation | Tertiary | More Stable | Hyperconjugation, Inductive Effect |

Steric and Electronic Effects on Reaction Outcomes

The reaction outcomes of this compound are governed by a delicate interplay of steric and electronic effects. Computational models are instrumental in dissecting these contributions to predict regioselectivity and stereoselectivity.

Electronic Effects: The four alkyl groups attached to the double bond in this compound are electron-donating. This has two significant consequences:

It increases the electron density of the C=C double bond, making the alkene more nucleophilic and thus more reactive towards electrophiles compared to less substituted alkenes.

The electron-donating nature of the alkyl groups stabilizes the positive charge of the carbenium ion intermediate, as discussed in the previous section.

Steric Effects: The bulky pentyl group and the three methyl groups create considerable steric hindrance around the double bond. This steric congestion can influence the trajectory of an incoming electrophile, potentially favoring attack from the less hindered face of the molecule in certain conformations. In some cases, extreme steric hindrance can even preclude a particular reaction pathway.

Computational techniques such as Energy Decomposition Analysis (EDA) can quantify the contributions of steric repulsion and electrostatic attraction to the activation barrier of a reaction. nih.gov For instance, in SN2 reactions, it has been shown computationally that the activation barrier for bulkier systems is not necessarily due to increased steric repulsion in the transition state, but rather a weakening of electrostatic and orbital interactions. nih.gov While electrophilic addition to an alkene is mechanistically different, similar principles of analyzing steric and electronic contributions can be applied.

| Effect | Contributing Groups | Impact on Reactivity | Computational Insights |

|---|---|---|---|

| Electronic (Inductive Effect) | Two methyl groups, one ethyl group, and one pentyl group | Increases nucleophilicity of the double bond; stabilizes carbenium ion intermediate. | Calculation of electron density maps; analysis of orbital energies. |

| Steric Hindrance | Pentyl group and methyl groups | Can hinder the approach of electrophiles; influences stereoselectivity of addition reactions. | Calculation of steric maps (e.g., %VBur); analysis of transition state geometries. mdpi.com |

Investigations into Stereoselectivity and Regioselectivity in 2,3 Dimethyl 2 Octene Chemistry

Diastereoselectivity and Enantioselectivity in Transformations

The creation of new stereocenters from the planar structure of an alkene is a fundamental challenge in asymmetric synthesis. Diastereoselectivity and enantioselectivity refer to the preferential formation of one diastereomer or one enantiomer, respectively, over others. In reactions involving 2,3-dimethyl-2-octene, the steric bulk surrounding the double bond plays a crucial role in directing the approach of reagents, leading to predictable stereochemical outcomes.

Diastereoselectivity often arises when an alkene with a pre-existing chiral center undergoes a reaction that generates a new stereocenter, or when two new stereocenters are formed simultaneously. researchgate.net The facial bias imposed by the existing stereocenter or the catalyst can lead to the preferential formation of one diastereomer. For instance, in the epoxidation of a chiral allylic alcohol, the hydroxyl group can direct the oxidizing agent to one face of the double bond, resulting in a diastereoselective transformation.

Enantioselectivity is typically achieved using chiral catalysts or reagents that create a chiral environment around the substrate. For a prochiral alkene like this compound, enantioselective reactions such as catalytic asymmetric hydrogenation can, in principle, yield one enantiomer in excess. youtube.com The success of such reactions hinges on the ability of the chiral catalyst to effectively differentiate between the two prochiral faces of the alkene. While specific data for this compound is scarce, studies on other tetrasubstituted alkenes have demonstrated high levels of enantioselectivity in hydrogenations using rhodium or iridium complexes with chiral phosphine (B1218219) ligands. nih.gov

Table 1: Hypothetical Enantioselective Hydrogenation of this compound This table illustrates the expected outcome of an enantioselective hydrogenation based on principles of asymmetric catalysis.

| Catalyst | Product | Enantiomeric Excess (ee) |

|---|---|---|

| Chiral Rhodium Complex | (R)-2,3-Dimethyloctane | High |

| Chiral Iridium Complex | (S)-2,3-Dimethyloctane | High |

Regiochemical Control in Functionalization Reactions

Regioselectivity refers to the preference for bond formation at one position over another. In the functionalization of unsymmetrical alkenes, such as the hypothetical addition of a generic reagent H-X across the double bond of this compound, two different regioisomers could potentially be formed. The control of this regioselectivity is paramount for synthetic utility.

The addition of protic acids like HBr or HCl to alkenes typically follows Markovnikov's rule, which states that the proton adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate. chemistrysteps.compressbooks.publibretexts.org In the case of this compound, both olefinic carbons are trisubstituted, meaning they are bonded to three other carbon atoms. Electrophilic addition would proceed via the formation of a tertiary carbocation at either C2 or C3. The relative stability of these carbocations would be similar, though subtle electronic effects from the different alkyl chains (methyl vs. pentyl) could lead to a slight preference. stackexchange.com

Conversely, anti-Markovnikov addition, where the hydrogen atom adds to the more substituted carbon, can be achieved under specific reaction conditions, most notably in the hydroboration-oxidation of alkenes. wikipedia.org This reaction proceeds through a concerted mechanism where steric factors dominate, leading to the addition of the boron atom to the less sterically hindered carbon of the double bond. Subsequent oxidation then replaces the boron with a hydroxyl group. For this compound, the C2 position is slightly less sterically encumbered than the C3 position, which is flanked by the pentyl group. Therefore, hydroboration-oxidation would be expected to yield 2,3-dimethyl-3-octanol (B11817) as the major product.

Table 2: Predicted Regioselectivity in the Addition of HBr to this compound This table illustrates the expected product distribution based on Markovnikov's rule.

| Reaction | Major Product | Minor Product |

|---|---|---|

| Hydrobromination (Markovnikov) | 3-Bromo-2,3-dimethyloctane | 2-Bromo-2,3-dimethyloctane |

Directing groups are functional groups within a molecule that can influence the regioselectivity and stereoselectivity of a reaction by interacting with the catalyst or reagent. nih.govlibretexts.orgrsc.org These groups can pre-coordinate with a metal catalyst, bringing it into close proximity to a specific C-H or C=C bond and thereby directing the functionalization to that site. While this compound itself lacks a directing group, the introduction of one, for example, a hydroxyl or carbonyl group in a nearby position, could profoundly impact the selectivity of subsequent reactions. For instance, a hydroxyl group could direct an epoxidation or hydrogenation catalyst to one face of the double bond, enhancing both regio- and stereoselectivity.

Steric and Electronic Factors Governing Selectivity

The interplay of steric and electronic effects is fundamental to understanding the selectivity of reactions involving this compound. wikipedia.orgrsc.orgnih.govmdpi.com

Steric Factors: The four alkyl substituents around the double bond of this compound create significant steric hindrance. wikipedia.org This steric bulk can prevent or slow down the approach of reagents, and often dictates the face of the double bond that is attacked. In reactions like catalytic hydrogenation, the alkene will typically adsorb onto the less hindered face of the catalyst surface. Similarly, in epoxidation reactions using bulky oxidizing agents like m-CPBA, the reagent will approach from the less sterically encumbered side.

Electronic Factors: The alkyl groups attached to the double bond are electron-donating, making the double bond of this compound electron-rich and thus highly nucleophilic. This enhanced nucleophilicity increases its reactivity towards electrophiles. In electrophilic addition reactions, the stability of the resulting carbocation intermediate is a key electronic factor that governs regioselectivity, as described by Markovnikov's rule.

The balance between these steric and electronic factors can often be subtle. For example, in the osmylation of hindered alkenes to form diols, both steric and electronic effects of the substituents on the alkene influence the rate and stereoselectivity of the reaction. libretexts.org

Case Studies of Regioselective and Stereoselective Syntheses Involving Branched Olefins

One notable example is the stereoselective synthesis of complex natural products, where the controlled functionalization of a tetrasubstituted alkene is a key step. rsc.org For instance, in the synthesis of certain terpenes, the diastereoselective epoxidation of a branched, cyclic alkene sets a crucial stereocenter that dictates the stereochemistry of subsequent transformations.

Another relevant area is the development of new catalytic methods for the enantioselective functionalization of unactivated alkenes. nih.gov Recent advances have shown that chiral catalysts can effect highly enantioselective additions to trisubstituted and even some tetrasubstituted alkenes, opening up new avenues for the synthesis of chiral molecules from simple hydrocarbon starting materials. rsc.org The principles demonstrated in these studies, such as the use of carefully designed chiral ligands to create a selective pocket around the metal center, are directly applicable to the challenges posed by substrates like this compound. researchgate.netub.edu

In hydrohalogenation reactions of unsymmetrical alkenes, the formation of the more stable carbocation intermediate dictates the regiochemical outcome. For a tetrasubstituted alkene like 2,3-dimethyl-2-butene (B165504), a close analog of this compound, electrophilic addition proceeds readily due to the electron-donating nature of the methyl groups which stabilize the resulting tertiary carbocation. stackexchange.com This provides a strong indication that this compound would also be highly reactive towards electrophiles.

The ozonolysis of 2,3-dimethyl-2-butene yields two equivalents of acetone (B3395972), demonstrating the predictable cleavage of the double bond. quora.com By analogy, the ozonolysis of this compound would be expected to yield acetone and 2-heptanone.

Environmental and Combustion Chemistry of 2,3 Dimethyl 2 Octene

Atmospheric Oxidation Reactions and Degradation Pathways

The atmospheric fate of 2,3-dimethyl-2-octene, like other volatile organic compounds (VOCs), is primarily governed by oxidation reactions in the troposphere. nist.gov Its structure, featuring a tetrasubstituted double bond, makes it highly reactive towards common atmospheric oxidants.

The primary removal processes for alkenes in the atmosphere are reactions with hydroxyl (OH) radicals, nitrate (B79036) (NO₃) radicals, and ozone (O₃). nist.gov For this compound, the electron-rich double bond is the principal site of attack for these oxidants.

The reaction of ozone with alkenes is a significant non-photolytic source of hydroxyl radicals in the troposphere. nih.gov This process involves the addition of ozone to the double bond to form a highly energetic primary ozonide, which then rapidly decomposes. mit.eduscielo.br Studies on the structurally similar compound 2,3-dimethyl-2-butene (B165504) have shown that this reaction proceeds with a high yield of OH radicals, approaching 1.00 (± 0.25). nih.gov Given the similar tetrasubstituted nature of its double bond, the ozonolysis of this compound is also expected to be a potent source of OH radicals.

The reaction with OH radicals is also a major degradation pathway. nist.gov These radicals can add to the double bond or abstract a hydrogen atom from the alkyl chain. The rate of these reactions is crucial for determining the atmospheric lifetime of the compound.

The ozonolysis of an alkene leads to the formation of a carbonyl compound and a carbonyl oxide, also known as a Criegee intermediate. mit.eduacs.orgosti.gov For the asymmetric this compound, the cleavage of the double bond is expected to produce two sets of fragments. The primary pathway would likely yield 2-octanone (B155638) and the dimethyl-substituted Criegee intermediate, (CH₃)₂COO.

This Criegee intermediate is formed with a significant amount of internal energy. mit.edu Its fate is a critical branch point in the atmospheric mechanism and is highly pressure-dependent. acs.org The excited intermediate can undergo several processes:

Collisional Stabilization: At sufficient pressures (like at ground level), the excited Criegee intermediate can be stabilized through collisions with other air molecules (N₂ and O₂). mit.edu

Unimolecular Decomposition: The excited intermediate can decompose, with a key pathway being isomerization to a hydroperoxide, which then breaks apart to form a stable carbonyl and an OH radical. nist.gov This is the primary source of the high OH yields observed in the ozonolysis of tetrasubstituted alkenes. nist.govnih.gov

The stabilized Criegee intermediates are also reactive and can participate in bimolecular reactions with atmospheric species like water vapor, SO₂, and NO₂. osti.gov

Combustion Characteristics and Fuel Additive Research

While specific combustion data for this compound is limited in the provided literature, extensive research on its structural analogue, 2,3-dimethyl-2-butene (TME), offers significant insight into its potential behavior. osti.govresearchgate.netresearchgate.net TME is considered a potential fuel additive due to its high research octane (B31449) number (RON). osti.govkaust.edu.sa

Ignition delay time (IDT) is a critical parameter representing the time lag between the presence of a combustible mixture and the onset of ignition. Laminar flame speed is the velocity at which a laminar flame front propagates relative to the unburned gas mixture. osti.govacs.org These are fundamental properties for understanding and modeling engine performance. mdpi.comfrontiersin.org

Comprehensive studies on 2,3-dimethyl-2-butene (TME) have measured these parameters under various conditions using shock tubes and constant-volume reactors. osti.govresearchgate.net